2,4-dichloro-N-(pentan-2-yl)benzamide
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Overview
Description
2,4-dichloro-N-(pentan-2-yl)benzamide is an organic compound belonging to the benzamide class. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring and a 1-methylbutyl group attached to the nitrogen atom of the amide group. This compound is known for its applications in various scientific research fields, particularly in the study of matrix metalloproteinases (MMPs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(pentan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 1-methylbutylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4-dichlorobenzoyl chloride is added dropwise to a solution of 1-methylbutylamine in an appropriate solvent, such as dichloromethane, under cooling conditions to control the exothermic reaction. The mixture is then stirred at room temperature for several hours to ensure complete reaction.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials and solvents.
Reaction Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.
Purification Techniques: Use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of 2,4-dichloro-N-(1-methylbutyl)aniline.
Oxidation: Formation of 2,4-dichloro-N-(1-methylbutyl)benzoic acid.
Scientific Research Applications
2,4-dichloro-N-(pentan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(pentan-2-yl)benzamide involves its interaction with matrix metalloproteinases (MMPs). It acts as an allosteric inhibitor, binding to the hemopexin (PEX) domain of MT1-MMP. This binding represses the pro-tumorigenic activity of MT1-MMP without affecting its catalytic activity . The inhibition of MT1-MMP activity leads to reduced tumor cell migration and invasion, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
2,4-dichloro-N-(pentan-2-yl)benzamide can be compared with other benzamide derivatives, such as:
3,4-dichloro-N-(pentan-2-yl)benzamide: Similar structure but with different substitution patterns on the benzene ring.
2,5-dichloro-N-(3-methylbutyl)benzamide: Different positions of chlorine atoms and alkyl groups.
4-(2-aminoethoxy)-3,5-dichloro-N-[3-(1-methylethoxy)phenyl]benzamide: Contains additional functional groups and different substitution patterns.
The uniqueness of this compound lies in its specific inhibitory action on MT1-MMP, making it a valuable compound for targeted cancer therapy research .
Properties
Molecular Formula |
C12H15Cl2NO |
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Molecular Weight |
260.16 g/mol |
IUPAC Name |
2,4-dichloro-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)10-6-5-9(13)7-11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
YZFKJEOWLYSGIP-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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